6-(4-methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
6-(4-Methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound with a unique structure that combines a carbazole core with a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenol with a suitable carbazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product on a larger scale .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(4-Methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenoxy)-4-methoxy-2-methyl-1H-indole
- 6-(3,5-Dimethoxyphenoxy)-4-methoxy-2-methyl-1H-indole
Uniqueness
6-(4-Methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific structure, which combines a carbazole core with a methoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
6-(4-methoxyphenoxy)-2,3,4,9-tetrahydrocarbazol-1-one |
InChI |
InChI=1S/C19H17NO3/c1-22-12-5-7-13(8-6-12)23-14-9-10-17-16(11-14)15-3-2-4-18(21)19(15)20-17/h5-11,20H,2-4H2,1H3 |
InChI Key |
WFHOYHJPAWBHSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC3=C(C=C2)NC4=C3CCCC4=O |
Origin of Product |
United States |
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